molecular formula C14H12BrClN2O B12125437 Benzenecarboximidamide, 4-[(4-bromo-2-chlorophenoxy)methyl]- CAS No. 1152544-08-5

Benzenecarboximidamide, 4-[(4-bromo-2-chlorophenoxy)methyl]-

Cat. No.: B12125437
CAS No.: 1152544-08-5
M. Wt: 339.61 g/mol
InChI Key: FAJADCASLHHBSJ-UHFFFAOYSA-N
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Description

Benzenecarboximidamide, 4-[(4-bromo-2-chlorophenoxy)methyl]- is a chemical compound with the molecular formula C14H12BrClN2O It is characterized by the presence of a benzenecarboximidamide core substituted with a 4-[(4-bromo-2-chlorophenoxy)methyl] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarboximidamide, 4-[(4-bromo-2-chlorophenoxy)methyl]- typically involves the reaction of 4-bromo-2-chlorophenol with benzyl chloride in the presence of a base to form the intermediate 4-[(4-bromo-2-chlorophenoxy)methyl]benzyl chloride. This intermediate is then reacted with benzenecarboximidamide under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidamide, 4-[(4-bromo-2-chlorophenoxy)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzenecarboximidamide, 4-[(4-bromo-2-chlorophenoxy)methyl]- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of Benzenecarboximidamide, 4-[(4-bromo-2-chlorophenoxy)methyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Benzenecarboximidamide, 4-bromo-2-methyl-: This compound has a similar structure but with a different substitution pattern.

    Benzenecarboximidamide, 2-bromo-N-hydroxy-4-methyl-: Another related compound with variations in the substituents.

Uniqueness

Benzenecarboximidamide, 4-[(4-bromo-2-chlorophenoxy)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine substituents, along with the phenoxy group, makes it a valuable compound for various applications.

Properties

CAS No.

1152544-08-5

Molecular Formula

C14H12BrClN2O

Molecular Weight

339.61 g/mol

IUPAC Name

4-[(4-bromo-2-chlorophenoxy)methyl]benzenecarboximidamide

InChI

InChI=1S/C14H12BrClN2O/c15-11-5-6-13(12(16)7-11)19-8-9-1-3-10(4-2-9)14(17)18/h1-7H,8H2,(H3,17,18)

InChI Key

FAJADCASLHHBSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)Cl)C(=N)N

Origin of Product

United States

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